molecular formula C11H9FO3 B11801381 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid

2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid

Cat. No.: B11801381
M. Wt: 208.18 g/mol
InChI Key: UQRLHLJIRDXHCC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the benzofuran ring, along with an acetic acid moiety attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran ring, followed by the introduction of the fluorine and methyl groups through electrophilic substitution reactions. The final step involves the attachment of the acetic acid moiety via esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-6-chlorobenzofuran-3-yl)acetic acid
  • 2-(5-Fluoro-6-methylbenzofuran-3-yl)propionic acid
  • 2-(5-Fluoro-6-methylbenzofuran-3-yl)butyric acid

Uniqueness

2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid is unique due to the specific arrangement of the fluorine and methyl groups on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety further enhances its versatility as a synthetic intermediate and its potential for various applications.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(5-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14)

InChI Key

UQRLHLJIRDXHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=CO2)CC(=O)O

Origin of Product

United States

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